Cas no 74415-04-6 (N-(2,2,2-trifluoroethyl)pyridin-4-amine)

N-(2,2,2-Trifluoroethyl)pyridin-4-amine is a fluorinated pyridine derivative characterized by its trifluoroethylamine substituent. This compound exhibits enhanced chemical stability and lipophilicity due to the presence of the trifluoroethyl group, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its electron-withdrawing properties influence reactivity, facilitating selective transformations in heterocyclic chemistry. The pyridine core provides a versatile scaffold for further functionalization, while the trifluoroethyl moiety can improve metabolic resistance in bioactive molecules. This compound is particularly useful in the development of fluorinated analogs for medicinal chemistry applications, where its unique physicochemical properties contribute to optimized pharmacokinetic profiles. Suitable for controlled reactions under inert conditions, it requires proper handling due to potential sensitivity.
N-(2,2,2-trifluoroethyl)pyridin-4-amine structure
74415-04-6 structure
商品名:N-(2,2,2-trifluoroethyl)pyridin-4-amine
CAS番号:74415-04-6
MF:C7H7N2F3
メガワット:176.13908
CID:1767841
PubChem ID:12702855

N-(2,2,2-trifluoroethyl)pyridin-4-amine 化学的及び物理的性質

名前と識別子

    • N-(2,2,2-trifluoroethyl)pyridin-4-amine
    • 4-pyridinamine, N-(2,2,2-trifluoroethyl)-
    • LogP
    • TUKVLFRRTNWHOJ-UHFFFAOYSA-N
    • CS-0223211
    • AKOS009228980
    • SCHEMBL18235918
    • EN300-114369
    • Z359300394
    • 74415-04-6
    • G28578
    • F9995-1882
    • インチ: InChI=1S/C7H7F3N2/c8-7(9,10)5-12-6-1-3-11-4-2-6/h1-4H,5H2,(H,11,12)
    • InChIKey: TUKVLFRRTNWHOJ-UHFFFAOYSA-N
    • ほほえんだ: c1cnccc1NCC(F)(F)F

計算された属性

  • せいみつぶんしりょう: 176.05613272g/mol
  • どういたいしつりょう: 176.05613272g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 129
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 24.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.9

じっけんとくせい

  • 密度みつど: 1.3±0.1 g/cm3
  • ふってん: 209.7±40.0 °C at 760 mmHg
  • フラッシュポイント: 80.6±27.3 °C
  • じょうきあつ: 0.2±0.4 mmHg at 25°C

N-(2,2,2-trifluoroethyl)pyridin-4-amine セキュリティ情報

N-(2,2,2-trifluoroethyl)pyridin-4-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B642788-100mg
N-(2,2,2-trifluoroethyl)pyridin-4-amine
74415-04-6
100mg
$ 230.00 2022-06-07
Enamine
EN300-114369-5.0g
N-(2,2,2-trifluoroethyl)pyridin-4-amine
74415-04-6 95.0%
5.0g
$899.0 2025-03-21
Life Chemicals
F9995-1882-10g
N-(2,2,2-trifluoroethyl)pyridin-4-amine
74415-04-6 95%+
10g
$974.0 2023-09-05
Life Chemicals
F9995-1882-0.25g
N-(2,2,2-trifluoroethyl)pyridin-4-amine
74415-04-6 95%+
0.25g
$209.0 2023-09-05
Life Chemicals
F9995-1882-2.5g
N-(2,2,2-trifluoroethyl)pyridin-4-amine
74415-04-6 95%+
2.5g
$464.0 2023-09-05
Life Chemicals
F9995-1882-1g
N-(2,2,2-trifluoroethyl)pyridin-4-amine
74415-04-6 95%+
1g
$232.0 2023-09-05
Enamine
EN300-114369-0.1g
N-(2,2,2-trifluoroethyl)pyridin-4-amine
74415-04-6 95.0%
0.1g
$107.0 2025-03-21
Enamine
EN300-114369-1.0g
N-(2,2,2-trifluoroethyl)pyridin-4-amine
74415-04-6 95.0%
1.0g
$310.0 2025-03-21
1PlusChem
1P01A24U-500mg
N-(2,2,2-trifluoroethyl)pyridin-4-amine
74415-04-6 95%
500mg
$303.00 2025-03-04
Aaron
AR01A2D6-2.5g
N-(2,2,2-trifluoroethyl)pyridin-4-amine
74415-04-6 95%
2.5g
$860.00 2025-02-08

N-(2,2,2-trifluoroethyl)pyridin-4-amine 関連文献

N-(2,2,2-trifluoroethyl)pyridin-4-amineに関する追加情報

Research Brief on N-(2,2,2-trifluoroethyl)pyridin-4-amine (CAS: 74415-04-6) in Chemical Biology and Pharmaceutical Applications

N-(2,2,2-trifluoroethyl)pyridin-4-amine (CAS: 74415-04-6) is a fluorinated pyridine derivative that has garnered significant attention in recent chemical biology and pharmaceutical research. This compound, characterized by its trifluoroethylamine moiety attached to a pyridine ring, exhibits unique physicochemical properties that make it a promising candidate for drug discovery and medicinal chemistry applications. The presence of the trifluoroethyl group enhances metabolic stability and lipophilicity, which are critical factors in optimizing pharmacokinetic profiles of drug candidates.

Recent studies have explored the synthetic routes and biological activities of N-(2,2,2-trifluoroethyl)pyridin-4-amine. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its utility as a key intermediate in the synthesis of kinase inhibitors targeting cancer-related pathways. The compound's ability to serve as a versatile building block for further functionalization has been highlighted, with researchers successfully incorporating it into more complex scaffolds exhibiting nanomolar potency against specific oncogenic kinases.

In pharmacological investigations, derivatives of N-(2,2,2-trifluoroethyl)pyridin-4-amine have shown interesting activity profiles. A recent preclinical study published in Bioorganic & Medicinal Chemistry Letters (2024) reported that structural analogs of this compound exhibited selective inhibition of inflammatory mediators, suggesting potential applications in autoimmune disease treatment. The unique electronic properties imparted by the trifluoroethyl group appear to contribute to enhanced target binding affinity and selectivity observed in these studies.

From a chemical biology perspective, researchers have utilized N-(2,2,2-trifluoroethyl)pyridin-4-amine as a probe to study protein-ligand interactions. Its fluorine atoms serve as useful NMR handles, enabling detailed structural characterization of molecular complexes. A 2023 Nature Chemical Biology paper described its application in fragment-based drug discovery, where it served as a core structure for developing inhibitors of protein-protein interactions involved in neurodegenerative diseases.

The safety and toxicological profile of N-(2,2,2-trifluoroethyl)pyridin-4-amine has also been investigated in recent ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies. Preliminary data suggest favorable metabolic stability and acceptable toxicity profiles at therapeutic concentrations, though further optimization may be required to address potential off-target effects observed in some cell-based assays.

Looking forward, N-(2,2,2-trifluoroethyl)pyridin-4-amine continues to attract research interest as both a valuable synthetic intermediate and a potential pharmacophore in its own right. Current research directions include exploring its incorporation into PROTACs (Proteolysis Targeting Chimeras) and other targeted protein degradation platforms, as well as investigating its utility in radiopharmaceutical development where the fluorine atoms could be replaced with radioactive isotopes for diagnostic applications.

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